REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[CH2:7]([NH2:10])[CH2:8][NH2:9].[OH-].[Na+]>>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:9][CH2:8][CH2:7][NH2:10] |f:2.3|
|
Name
|
|
Quantity
|
8.36 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
66.8 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was consumed (about 1 hour)
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
DISTILLATION
|
Details
|
followed by careful fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCN)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.76 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |